molecular formula C19H24N2O3 B12429330 ChE/A|A1-42-IN-1

ChE/A|A1-42-IN-1

Cat. No.: B12429330
M. Wt: 328.4 g/mol
InChI Key: XAPKYBVMPJHUOI-UHFFFAOYSA-N
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Description

ChE/A|A1-42-IN-1, also known as compound 28, is a potent aggregation inhibitor of cholinesterase and amyloid beta 1-42. It has excellent blood-brain barrier permeability and is considered a multi-targeted anti-Alzheimer’s disease agent. The compound has shown significant inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and amyloid beta 1-42 aggregation .

Preparation Methods

The synthesis of ChE/A|A1-42-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve organic synthesis techniques. Industrial production methods for such compounds often involve large-scale organic synthesis, purification, and quality control processes to ensure the compound’s efficacy and safety .

Chemical Reactions Analysis

ChE/A|A1-42-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

ChE/A|A1-42-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ChE/A|A1-42-IN-1 involves its ability to inhibit the aggregation of cholinesterase and amyloid beta 1-42. The compound targets specific molecular pathways involved in the aggregation process, thereby preventing the formation of toxic aggregates. This inhibition is achieved through interactions with the active sites of acetylcholinesterase, butyrylcholinesterase, and amyloid beta 1-42, leading to a reduction in their aggregation .

Comparison with Similar Compounds

ChE/A|A1-42-IN-1 is unique due to its multi-targeted inhibitory activity and excellent blood-brain barrier permeability. Similar compounds include:

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

4-(6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-yl)morpholine

InChI

InChI=1S/C19H24N2O3/c1-22-17-11-14-16(12-18(17)23-2)20-15-6-4-3-5-13(15)19(14)21-7-9-24-10-8-21/h11-12H,3-10H2,1-2H3

InChI Key

XAPKYBVMPJHUOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3CCCCC3=N2)N4CCOCC4)OC

Origin of Product

United States

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